Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate
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Overview
Description
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate typically involves the reaction of piperidine with ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl oxo (piperidin-1-yl)acetate: Similar structure but with an ethyl group instead of a methyl group.
2-amino-4-(1-piperidine) pyridine derivatives: Contains a piperidine moiety and exhibits similar biological activities.
Uniqueness
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-[(2-oxo-2-piperidin-1-ylethyl)amino]acetate |
InChI |
InChI=1S/C10H18N2O3/c1-15-10(14)8-11-7-9(13)12-5-3-2-4-6-12/h11H,2-8H2,1H3 |
InChI Key |
ATYJMAYGYHITHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC(=O)N1CCCCC1 |
Origin of Product |
United States |
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